molecular formula C7H13F2NO B14767744 4-(Difluoromethoxy)-2-methylpiperidine

4-(Difluoromethoxy)-2-methylpiperidine

Cat. No.: B14767744
M. Wt: 165.18 g/mol
InChI Key: MCODWHSCCXPKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-2-methylpiperidine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-methylpiperidine typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 2-methylpiperidine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

4-(Difluoromethoxy)-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylpiperidine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2-methylpiperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

4-(difluoromethoxy)-2-methylpiperidine

InChI

InChI=1S/C7H13F2NO/c1-5-4-6(2-3-10-5)11-7(8)9/h5-7,10H,2-4H2,1H3

InChI Key

MCODWHSCCXPKKX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.